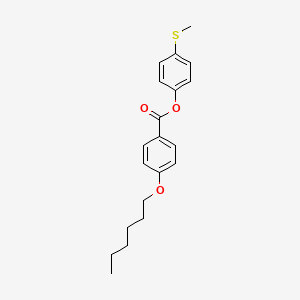
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester is an organic compound with a complex structure It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-(methylthio)phenyl ester group, and the benzene ring is substituted with a hexyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester typically involves esterification reactions. One common method is the Fischer esterification, where benzoic acid reacts with 4-(methylthio)phenol in the presence of an acid catalyst, such as sulfuric acid, and an alcohol, such as hexanol. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as using continuous flow reactors. These reactors allow for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, the use of catalysts like zeolites or metal-organic frameworks can enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenol and benzoic acid derivatives, which can then interact with cellular components. The hexyloxy and methylthio groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-methoxy-, phenyl ester: Similar structure but with a methoxy group instead of a hexyloxy group.
Benzoic acid, 4-methyl-, phenyl ester: Contains a methyl group instead of a hexyloxy group.
4-(Methylthio)benzoic acid: Lacks the ester group but has the methylthio substitution.
Uniqueness
Benzoic acid, 4-(hexyloxy)-, 4-(methylthio)phenyl ester is unique due to the combination of the hexyloxy and methylthio groups, which confer distinct chemical properties and potential applications. The hexyloxy group increases the compound’s hydrophobicity, while the methylthio group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
CAS No. |
89407-51-2 |
|---|---|
Molecular Formula |
C20H24O3S |
Molecular Weight |
344.5 g/mol |
IUPAC Name |
(4-methylsulfanylphenyl) 4-hexoxybenzoate |
InChI |
InChI=1S/C20H24O3S/c1-3-4-5-6-15-22-17-9-7-16(8-10-17)20(21)23-18-11-13-19(24-2)14-12-18/h7-14H,3-6,15H2,1-2H3 |
InChI Key |
TZHQWSVHGXLQRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


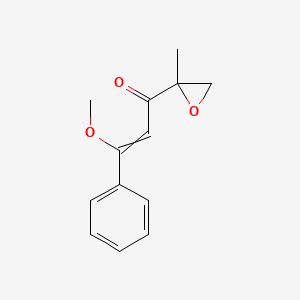
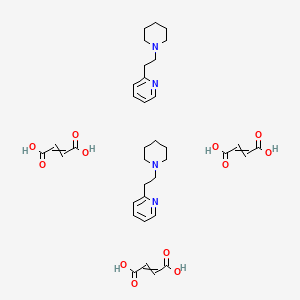
![2-[(1-Iodo-3-methylpent-1-yn-3-yl)oxy]ethan-1-ol](/img/structure/B14374500.png)
![N-(3-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14374503.png)
![2-[(2-Hydroxyphenyl)methylamino]acetic acid;hydrochloride](/img/structure/B14374507.png)
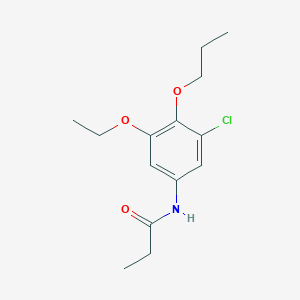
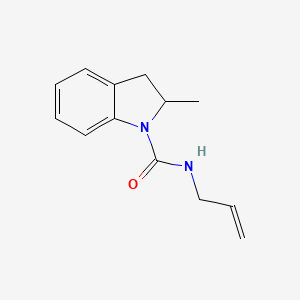
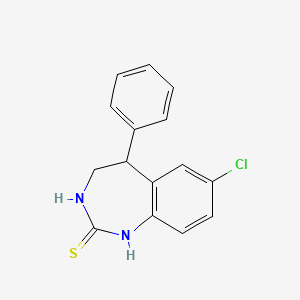
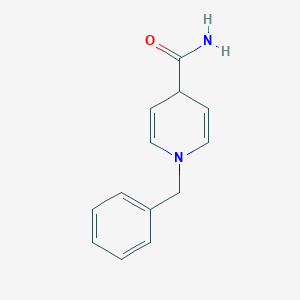
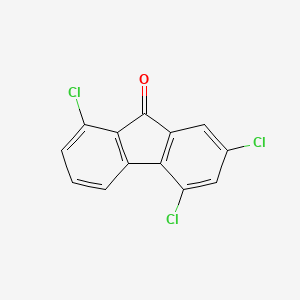
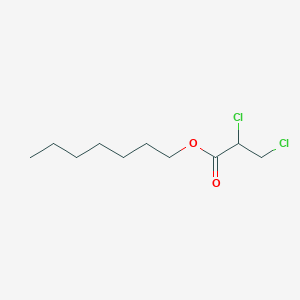
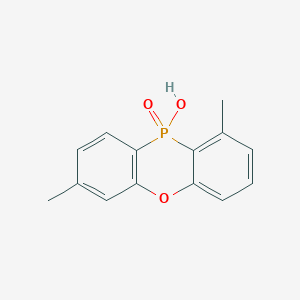
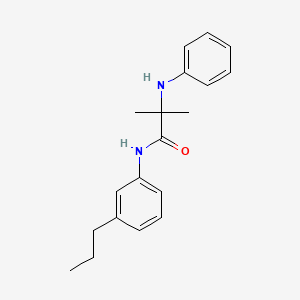
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
